molecular formula C19H33BO2S B1456428 3-Nonyl-2-thiopheneboronic acid pinacol ester CAS No. 2096339-01-2

3-Nonyl-2-thiopheneboronic acid pinacol ester

Cat. No. B1456428
M. Wt: 336.3 g/mol
InChI Key: QVSCDOHSRKNJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nonyl-2-thiopheneboronic acid pinacol ester is a biochemical used for proteomics research . It has a molecular formula of C19H33BO2S and a molecular weight of 336.34 .


Synthesis Analysis

Pinacol boronic esters, such as 3-Nonyl-2-thiopheneboronic acid pinacol ester, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical transformations, where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations . The protodeboronation of these esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Scientific Research Applications

Treatment of Periodontitis

  • Application Summary: Phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles were used in the treatment of Periodontitis .
  • Methods of Application: A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) .
  • Results: The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment. HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

Protodeboronation of Pinacol Boronic Esters

  • Application Summary: Protodeboronation of pinacol boronic esters was studied .
  • Methods of Application: A catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters was reported utilizing a radical approach .
  • Results: The study resulted in a formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Reactive Oxygen Species-Sensitive Delivery of Chlorin e6 against Oral Cancer Cells

  • Application Summary: Phenyl boronic acid pinacol ester-conjugated chitosan oligosaccharide was used to create nanophotosensitizers for application in photodynamic therapy (PDT) of oral cancer cells .
  • Methods of Application: Chitosan oligosaccharide (COS) was conjugated with hydrophobic and reactive oxygen species (ROS)-sensitive moieties, such as phenyl boronic acid pinacol ester (PBAP) via a thioketal linker (COSthPBAP). Chlorin E6 (Ce6)-incorporated nanophotosensitizers were fabricated using the COSthPBAP copolymer through the nanoprecipitation and dialysis methods .
  • Results: The nanophotosensitizers showed a higher intracellular Ce6 uptake ratio and ROS generation in all types of oral cancer cells .

Synthesis of Biaryl Compounds

  • Application Summary: Boronic esters are used in the Suzuki reaction, a type of cross-coupling reaction, to synthesize biaryl compounds .
  • Methods of Application: The Suzuki reaction involves the coupling of a boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
  • Results: The result is a biaryl compound, which is a common structural motif in many pharmaceuticals and organic materials .

Drug Delivery Systems

  • Application Summary: Boronic esters have been used to create reactive oxygen species (ROS)-responsive drug delivery systems .
  • Methods of Application: In one study, hyaluronic acid (HA) was structurally modified with phenylboronic acid pinacol ester (PBAP) to create a ROS-responsive drug delivery system . In another study, chitosan oligosaccharide (COS) was conjugated with PBAP via a thioketal linker to create nanophotosensitizers for photodynamic therapy (PDT) of oral cancer cells .
  • Results: These drug delivery systems showed enhanced cellular uptake and more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-nonylthiophen-2-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33BO2S/c1-6-7-8-9-10-11-12-13-16-14-15-23-17(16)20-21-18(2,3)19(4,5)22-20/h14-15H,6-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSCDOHSRKNJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nonyl-2-thiopheneboronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nonyl-2-thiopheneboronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
3-Nonyl-2-thiopheneboronic acid pinacol ester
Reactant of Route 3
Reactant of Route 3
3-Nonyl-2-thiopheneboronic acid pinacol ester
Reactant of Route 4
Reactant of Route 4
3-Nonyl-2-thiopheneboronic acid pinacol ester
Reactant of Route 5
Reactant of Route 5
3-Nonyl-2-thiopheneboronic acid pinacol ester
Reactant of Route 6
Reactant of Route 6
3-Nonyl-2-thiopheneboronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.